molecular formula C9H11NO2 B1524817 3-(1-Isocyanatoethyl)-2,5-dimethylfuran CAS No. 1343183-29-8

3-(1-Isocyanatoethyl)-2,5-dimethylfuran

Cat. No.: B1524817
CAS No.: 1343183-29-8
M. Wt: 165.19 g/mol
InChI Key: LTUANKOTZLSCIH-UHFFFAOYSA-N
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Description

Isocyanates are a family of highly reactive and relatively low molecular weight aromatic and aliphatic compounds . They are defined by the isocyanate functional group (−N = C = O). Most commercial isocyanates contain one isocyanate group (mono-isocyanates) or two isocyanate groups (di-isocyanates), attached to an aliphatic or an aromatic moiety .


Synthesis Analysis

The synthesis of isocyanates often involves the reaction of amines with various isocyanates . For example, the reactions of 1-isobutyl-4-(1-isocyanatoethyl)benzene with various amines gave a series of ureas containing an ibuprofen fragment in their structure .


Molecular Structure Analysis

The molecular structure of isocyanates is characterized by the isocyanate functional group (−N = C = O). This group is attached to an aliphatic or an aromatic moiety .


Chemical Reactions Analysis

Isocyanates are highly reactive compounds. Their high chemical reactivity is reflected in their toxicity, as exposure to isocyanates is one of the most common causes of occupational asthma in developed countries .


Physical and Chemical Properties Analysis

Isocyanates are a group of low molecular weight, highly reactive compounds . They are widely used in the manufacturing of flexible and rigid polyurethane foams, soft furniture, and insulation in buildings as well as fridges and freezers .

Scientific Research Applications

Substitutes for Hazardous Chemicals

4-Dimethylaminopyridinium carbamoylides have been introduced as non-hazardous and stable substitutes for arylsulfonyl and heteroaryl isocyanates, which are commonly used in the production of arylsulfonyl carbamates and ureas. These compounds address the toxicity issues associated with isocyanates, traditionally prepared using hazardous chemicals like phosgene, offering a safer alternative for commercial use (Sa̧czewski, Kornicka, & Brzozowski, 2006).

Direct Transformation Processes

Research has shown the direct transformation of N,N-dimethylformamide to cyanation of heteroarenes such as indoles and benzofurans. This process, employing N,N-dimethylformamide as both the reagent and solvent, represents an alternative method for synthesizing aryl nitriles, albeit with a limited scope currently restricted to indoles and benzofurans (Ding & Jiao, 2011).

Biofuel and Alternative Energy Sources

2,5-Dimethylfuran (DMF) is identified as a promising biofuel, potentially serving as an alternative or additive to gasoline. Studies focusing on the combustion and flame characteristics of DMF, including its kinetic modeling in various conditions, are contributing valuable insights for its potential application in energy and fuel industries (Liu et al., 2015; Wu et al., 2012; Wang et al., 2013).

Safer Reaction Kinetics

In-situ FT-IR studies have been conducted to understand the reaction kinetics of isocyanate reactions, such as those involving phenyl isocyanate and 3-methyl-1,3-butanediol or 1,3-butanediol. These studies offer insights into the reaction mechanisms, rate constants, and activation energies, contributing to safer and more efficient chemical processes (Yang, 2012).

Cytotoxicity and Medical Applications

The synthesis and investigation of the cytotoxic activity of various furan derivatives, such as 2-[(3-aminopropyl)dimethylsilyl]-5-triethylsilylfurans, offer insights into their potential applications in medical and pharmaceutical fields. Understanding the influence of amine structures on cytotoxicity can lead to the development of new therapeutic agents (Ignatovich et al., 2010).

Safety and Hazards

Exposure to isocyanates is associated with severely adverse health effects such as asthma, inflammation in the respiratory tract, and cancer . Additionally, low concentrations of airborne isocyanates are acutely toxic following inhalation .

Properties

IUPAC Name

3-(1-isocyanatoethyl)-2,5-dimethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-9(8(3)12-6)7(2)10-5-11/h4,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUANKOTZLSCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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